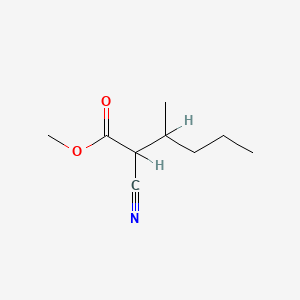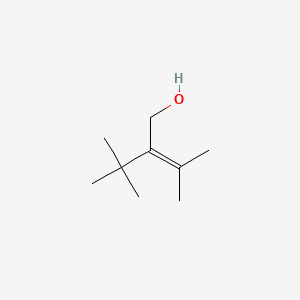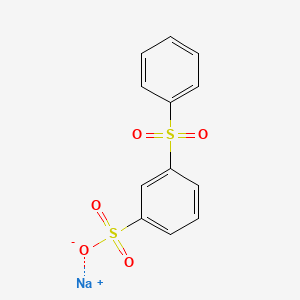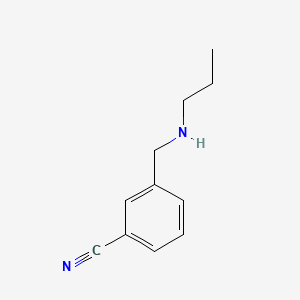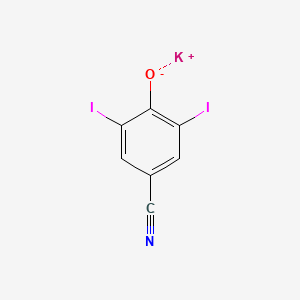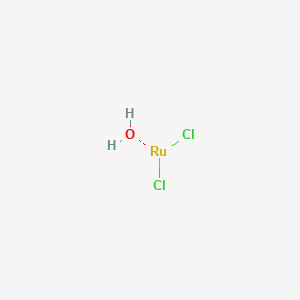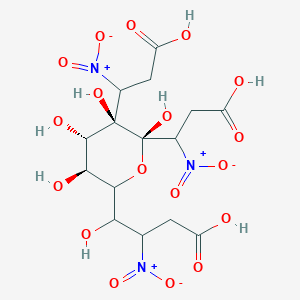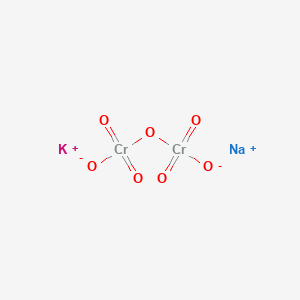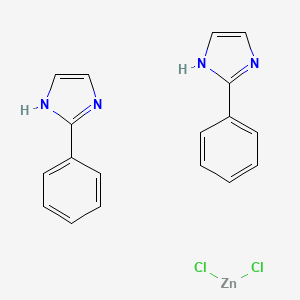
11-Methyldodecyl salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methyldodecyl salicylate is an organic compound with the molecular formula C20H32O3. It is an ester derived from salicylic acid and 11-methyldodecanol. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecyl salicylate typically involves the esterification of salicylic acid with 11-methyldodecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 11-Methyldodecyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
科学研究应用
11-Methyldodecyl salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations, particularly in topical applications for pain relief and skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 11-Methyldodecyl salicylate involves its interaction with cellular membranes and proteins. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. The compound may also enhance the permeability of the skin, allowing for better absorption of active ingredients in topical formulations.
相似化合物的比较
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl salicylate: Used in perfumes and as a flavoring agent.
Propyl salicylate: Utilized in the formulation of sunscreens and other cosmetic products.
Uniqueness: 11-Methyldodecyl salicylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain salicylates. This results in distinct applications, particularly in the formulation of cosmetics and personal care products where emollient properties are desired.
属性
CAS 编号 |
94110-04-0 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
11-methyldodecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C20H32O3/c1-17(2)13-9-7-5-3-4-6-8-12-16-23-20(22)18-14-10-11-15-19(18)21/h10-11,14-15,17,21H,3-9,12-13,16H2,1-2H3 |
InChI 键 |
GJXOYLAGGXLISX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


